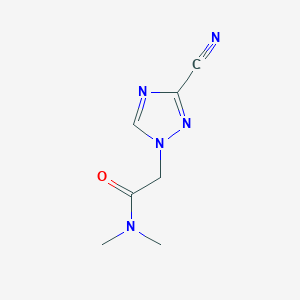
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one, also known as DFHBI, is a synthetic compound that has been widely used in scientific research for its unique properties. This molecule has a diazepan ring structure with a difluorobenzoyl group attached to it, which makes it highly fluorescent and enables it to bind selectively to RNA molecules. In
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one involves the binding of the molecule to RNA molecules through a stacking interaction with the aromatic ring of the difluorobenzoyl group. This interaction induces a conformational change in the RNA structure, which results in an increase in fluorescence intensity. The binding of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one to RNA is highly selective and specific, which makes it an ideal probe for RNA imaging and detection.
Biochemical and Physiological Effects:
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one has been shown to have minimal biochemical and physiological effects on living cells and organisms. The molecule is non-toxic and non-invasive, which makes it an ideal probe for in vitro and in vivo imaging of RNA molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one in lab experiments include its high selectivity and specificity for RNA molecules, its high fluorescence intensity, and its non-toxic and non-invasive nature. However, the limitations of using 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one include its limited applicability to certain RNA structures, its sensitivity to environmental factors such as pH and temperature, and its potential interference with other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one in scientific research, including the development of new RNA imaging techniques that can detect and quantify RNA in living cells and organisms, the optimization of the synthesis method to yield higher purity and yield of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one, and the exploration of new applications for 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one in RNA research. Additionally, the development of new fluorescent probes that can complement the properties of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one and expand the range of RNA structures that can be imaged and detected is also an area of future research.
Synthesemethoden
The synthesis of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one involves several steps, including the reaction of 2,5-difluorobenzoyl chloride with 1,4-diazepan-5-one in the presence of a base such as triethylamine, followed by purification through column chromatography. This method has been optimized to yield high purity and high yield of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one has been widely used in scientific research as a fluorescent probe for RNA molecules. This molecule has a high affinity for RNA and can bind selectively to different RNA structures, including riboswitches, aptamers, and RNA aptamers. The binding of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one to RNA induces a conformational change that results in a significant increase in fluorescence intensity, which can be detected by fluorescence microscopy or spectroscopy. This property of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one has been exploited in various applications, including RNA imaging, RNA detection, and RNA quantification.
Eigenschaften
IUPAC Name |
1-(2,5-difluorobenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c13-8-1-2-10(14)9(7-8)12(18)16-5-3-11(17)15-4-6-16/h1-2,7H,3-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHRLBGGQIWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)

![2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline](/img/structure/B7567507.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-morpholin-4-ylfuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B7567523.png)
![4-bromo-1-methyl-N-[3-(2-methylpropoxy)propyl]pyrrole-2-carboxamide](/img/structure/B7567530.png)
![2-{(E)-2-[4-(difluoromethoxy)phenyl]vinyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B7567535.png)
![N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)
![2-[Cyclohexyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B7567541.png)



